molecular formula C22H27NO4 B1424222 Otilonium Bromide ITS-2 CAS No. 51444-79-2

Otilonium Bromide ITS-2

Cat. No.: B1424222
CAS No.: 51444-79-2
M. Wt: 369.5 g/mol
InChI Key: IYKWPMYHASDTRV-UHFFFAOYSA-N
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Description

Otilonium Bromide ITS-2 is a pharmacologically active compound primarily used as a spasmolytic agent. It is known for its efficacy in treating conditions such as irritable bowel syndrome (IBS) by acting as an L-type calcium channel antagonist in intestinal and colonic smooth muscle cells.

Scientific Research Applications

Otilonium Bromide ITS-2 has a wide range of applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

  • Biology: Studied for its effects on smooth muscle cells and its potential use in treating gastrointestinal disorders.

  • Medicine: Employed in clinical trials for the treatment of IBS and other gastrointestinal conditions.

  • Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

Target of Action

Otilonium Bromide ITS-2 primarily targets muscarinic receptors and tachykinin neurokinin-2 receptors . These receptors play a crucial role in the regulation of smooth muscle contraction in the gastrointestinal tract .

Mode of Action

This compound interacts with its targets by binding to both muscarinic receptors and tachykinin neurokinin-2 receptors . It inhibits L-type and T-type calcium channels, which are essential for muscle contraction . This interaction results in the relaxation of the smooth muscles in the gastrointestinal tract .

Biochemical Pathways

The action of this compound affects the calcium ion movement from intra- and extracellular sites, leading to the blockade of calcium channels . This interference with calcium ion mobilization is necessary for smooth muscle cell contraction, thus preventing excessive bowel contractions and abdominal cramps .

Pharmacokinetics

This compound has unique pharmacokinetic properties. It accumulates in the lower intestine and has poor systemic absorption . This characteristic allows this compound to act locally in the gastrointestinal tract, enhancing its bioavailability and efficacy .

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of both stimulated intestinal motility and altered sensitivity in patients with irritable bowel syndrome . By inhibiting muscle contractions, it relieves spasmodic pain in the gut .

Action Environment

The action, efficacy, and stability of this compound are influenced by its environment. Its long aliphatic chain favors the binding of the drug to the cell membrane of the target tissue, thus increasing the duration of its pharmacologic effects . The positively charged nitrogen atom of this compound is responsible for the scant systemic absorption and the poor penetration in the central nervous system .

Safety and Hazards

Based on the available safety data sheet, Otilonium Bromide ITS-2 may be harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

Otilonium Bromide ITS-2 interacts with various biomolecules, including enzymes and proteins. It has been shown to inhibit L-type and T-type calcium channels, which are crucial for smooth muscle contraction . This action helps to relieve excessive intestinal contractions, a common symptom of IBS .

Cellular Effects

This compound has a profound impact on cellular processes. It changes the permeability of bacterial membranes, causing membrane damage . This effect is particularly potent against Staphylococcus aureus, where it exhibits strong antibacterial ability and bactericidal activity .

Molecular Mechanism

The molecular mechanism of this compound involves blocking the L-type calcium channels on smooth muscles and interfering with intracytoplasmatic calcium mobilization . This action prevents excessive bowel contractions and abdominal cramps .

Temporal Effects in Laboratory Settings

This compound exhibits strong antibacterial ability against Staphylococcus aureus, with bacteria being killed completely after treatment with 2× MIC of this compound for 5 hours . It also has a potent effect on eradicating biofilm at concentrations ranging from 16 to 64 μg/ml .

Dosage Effects in Animal Models

In a methicillin-resistant S. aureus-infected mouse peritonitis model, this compound was effective in curing mice and improving their survival rate . This suggests that the effects of this compound can vary with different dosages in animal models.

Transport and Distribution

This compound acts locally in the gastrointestinal tract due to its poor systemic absorption . This local action is due to its physicochemical characteristics, which allow it to concentrate in the large bowel wall .

Subcellular Localization

The subcellular localization of this compound is primarily within the gastrointestinal tract, where it exerts its antispasmodic effects

Preparation Methods

Synthetic Routes and Reaction Conditions: Otilonium Bromide ITS-2 can be synthesized through a multi-step organic synthesis process. The starting materials typically include diethylamine, methyl bromide, and specific aromatic compounds. The reaction conditions involve maintaining a controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors and continuous flow processes to ensure consistency and purity. The compound is then purified through crystallization and filtration techniques to achieve pharmaceutical-grade quality.

Chemical Reactions Analysis

Types of Reactions: Otilonium Bromide ITS-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further modified for specific applications.

Comparison with Similar Compounds

Otilonium Bromide ITS-2 is unique in its selective spasmolytic activity on gastrointestinal smooth muscle compared to other similar compounds. Some similar compounds include:

  • Dicyclomine: Another antimuscarinic agent used for treating IBS.

  • Mebeverine: A spasmolytic agent with similar applications in gastrointestinal disorders.

  • Hyoscyamine: An antispasmodic used for its anticholinergic properties.

This compound stands out due to its specific targeting of L-type calcium channels and its minimal side effects compared to other compounds.

Properties

IUPAC Name

4-[(2-octoxybenzoyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4/c1-2-3-4-5-6-9-16-27-20-11-8-7-10-19(20)21(24)23-18-14-12-17(13-15-18)22(25)26/h7-8,10-15H,2-6,9,16H2,1H3,(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKWPMYHASDTRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51444-79-2
Record name 4-[2-(octyloxy)benzamido]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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